molecular formula C14H12F3NO2 B15090892 3-Amino-4-methoxy-3'-(trifluoromethoxy)biphenyl

3-Amino-4-methoxy-3'-(trifluoromethoxy)biphenyl

Cat. No.: B15090892
M. Wt: 283.24 g/mol
InChI Key: HHAKRMNRCVOKIV-UHFFFAOYSA-N
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Description

3-Amino-4-methoxy-3’-(trifluoromethoxy)biphenyl is an organic compound that features a biphenyl core substituted with amino, methoxy, and trifluoromethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-methoxy-3’-(trifluoromethoxy)biphenyl typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through techniques such as recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-methoxy-3’-(trifluoromethoxy)biphenyl can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a carboxylic acid, while reduction of a nitro group results in an amino group.

Scientific Research Applications

3-Amino-4-methoxy-3’-(trifluoromethoxy)biphenyl has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-4-methoxy-3’-(trifluoromethoxy)biphenyl involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4-methoxy-3’-(trifluoromethyl)biphenyl
  • 3-Amino-4-methoxy-3’-(difluoromethoxy)biphenyl
  • 3-Amino-4-methoxy-3’-(methoxy)biphenyl

Uniqueness

3-Amino-4-methoxy-3’-(trifluoromethoxy)biphenyl is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group can influence the compound’s reactivity, stability, and biological activity, making it a valuable molecule for various applications .

Properties

Molecular Formula

C14H12F3NO2

Molecular Weight

283.24 g/mol

IUPAC Name

2-methoxy-5-[3-(trifluoromethoxy)phenyl]aniline

InChI

InChI=1S/C14H12F3NO2/c1-19-13-6-5-10(8-12(13)18)9-3-2-4-11(7-9)20-14(15,16)17/h2-8H,18H2,1H3

InChI Key

HHAKRMNRCVOKIV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=CC=C2)OC(F)(F)F)N

Origin of Product

United States

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